1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol
Overview
Description
1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol is a useful research compound. Its molecular formula is C7H8F3NOS2 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group, like “1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol”, are often used as bioisosteres to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Mode of Action
The trifluoromethyl group in “this compound” might interact with its targets by forming strong bonds due to the high electronegativity of fluorine . The thiazole ring could potentially interact with biological targets through pi stacking or hydrogen bonding.
Biochemical Pathways
The exact biochemical pathways affected by “this compound” are unknown without specific study data. Compounds with similar structures have been used in the synthesis of disruptors for glucokinase-glucokinase regulatory protein (gk-gkrp), which may act as potential targets for type ii diabetics .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially increase the compound’s metabolic stability and lipophilicity, which could affect its absorption and distribution .
Result of Action
Without specific studies, it’s difficult to predict the exact molecular and cellular effects of “this compound”. If it acts as a gk-gkrp disruptor like other similar compounds, it could potentially affect glucose metabolism .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. The trifluoromethyl group could potentially increase the compound’s stability under various conditions .
Properties
IUPAC Name |
1,1,1-trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NOS2/c1-4-2-13-6(11-4)14-3-5(12)7(8,9)10/h2,5,12H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXAMSHQWNCOHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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